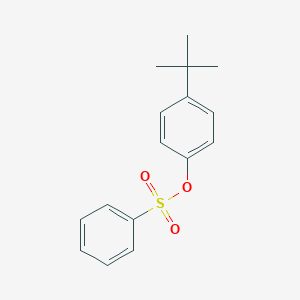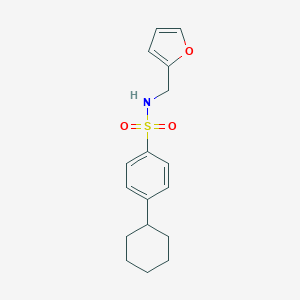![molecular formula C11H18ClN3O2S B261716 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane, also known as CP-154,526, is a small molecule antagonist that binds to corticotropin-releasing factor (CRF) receptors. CRF is a neuropeptide that plays a key role in regulating the body's stress response. CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases, including anxiety and depression.
Mecanismo De Acción
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane binds to CRF receptors and blocks the binding of CRF to its receptors. This leads to a reduction in the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the body's stress response. By reducing the activity of the HPA axis, 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane may help to alleviate the symptoms of anxiety and depression.
Biochemical and Physiological Effects:
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the release of stress hormones such as cortisol and ACTH. It has also been shown to increase the activity of the neurotransmitter dopamine in certain brain regions. These effects may contribute to its potential therapeutic benefits in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane has several advantages for use in lab experiments. It is a small molecule antagonist that can be easily synthesized and administered to animals. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. For example, it has a relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane. One area of interest is its potential use in the treatment of PTSD. Another area of interest is its potential use in combination with other drugs for the treatment of anxiety and depression. Additionally, further studies may be needed to better understand its mechanism of action and to identify any potential side effects or limitations to its use.
Métodos De Síntesis
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with azepane-1-sulfonyl chloride in the presence of a base to form the desired product.
Aplicaciones Científicas De Investigación
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane has shown promising results in reducing anxiety and depression-like behaviors in animal models. It has also been investigated for its potential use in the treatment of alcohol addiction and post-traumatic stress disorder (PTSD).
Propiedades
Nombre del producto |
1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane |
|---|---|
Fórmula molecular |
C11H18ClN3O2S |
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)sulfonylazepane |
InChI |
InChI=1S/C11H18ClN3O2S/c1-9-11(12)10(2)15(13-9)18(16,17)14-7-5-3-4-6-8-14/h3-8H2,1-2H3 |
Clave InChI |
HHGSECRXFYRMGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)N2CCCCCC2)C)Cl |
SMILES canónico |
CC1=C(C(=NN1S(=O)(=O)N2CCCCCC2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine](/img/structure/B261642.png)
![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)

![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)


![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)